Bromophenol blue (sodium)

Description

Historical Context of Sulfonephthalein Dyes in Scientific Inquiry

The development of sulfonephthalein dyes is rooted in the late 19th-century advancements in phthalein dye chemistry. A significant milestone was Adolf von Baeyer's synthesis of phenolphthalein (B1677637) in 1871, which laid the groundwork for the creation of various phthalein compounds. The subsequent emergence of sulfonephthalein dyes was driven by the demand for more stable and effective analytical indicators. These dyes are characterized by a sulfonic acid group integrated into the phthalein structure, a modification that significantly alters their chemical properties and applications. The introduction of halogen atoms, such as in bromophenol blue, further enhances the specific features of these dyes, including the stability of their different forms and the high contrast of their color changes. mdpi.com

Significance of Bromophenol Blue (Sodium) as a Model Compound in Chemical and Biochemical Studies

Bromophenol blue has established itself as a crucial model compound in both chemical and biochemical research. gspchem.comsolubilityofthings.com Its utility stems from its distinct pH-dependent color change and its role as a tracking dye in various electrophoretic techniques. gspchem.commarketresearchintellect.com In biochemical studies, it is employed to investigate enzyme activities and protein interactions, providing clear visual cues in different assays. gspchem.com Furthermore, its binding properties have been utilized as a probe to study the denaturation of proteins like bovine serum albumin (BSA) by agents such as urea (B33335) and guanidine (B92328) hydrochloride. nih.gov

Overview of Key Research Paradigms and Methodological Contributions

The application of bromophenol blue has contributed to several key research paradigms and methodologies. In molecular biology, it is a standard component of loading buffers for agarose (B213101) and polyacrylamide gel electrophoresis, serving as a visual marker to monitor the migration of nucleic acids and proteins. ontosight.aiwikipedia.org This allows researchers to track the progress of the separation process. In analytical chemistry, its function as a pH indicator is fundamental to titrations and the preparation of buffered solutions. gspchem.comontosight.ai The study of its spectral changes in different environments has also provided insights into molecular interactions and the properties of various chemical systems.

Interdisciplinary Relevance across Chemistry, Biochemistry, and Materials Science

The influence of bromophenol blue extends across multiple scientific fields. In chemistry, it is a staple for pH measurements and a subject of study for its complex chemical properties. solubilityofthings.com Biochemists rely on it for visualizing macromolecules in gels and for various quantitative assays. gspchem.comnih.gov In materials science, there is growing interest in incorporating sulfonephthalein dyes like bromophenol blue into polymer matrices to develop sensors and smart materials. solubilityofthings.comresearchgate.net For instance, it has been used in the development of colorimetric indicator arrays for detecting volatile amines, which has potential applications in food packaging to monitor spoilage. nih.gov

Interactive Data Table: Properties of Bromophenol Blue

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₀Br₄O₅S | gspchem.comontosight.ai |

| Molar Mass | 669.96 g·mol⁻¹ | wikipedia.org |

| Appearance | Yellow powder | gspchem.com |

| pH Indicator Range | 3.0 (yellow) to 4.6 (blue) | gspchem.commarketresearchintellect.comwikipedia.org |

| Acidity (pKa) | ~4.0 | ontosight.aiwikipedia.org |

Properties

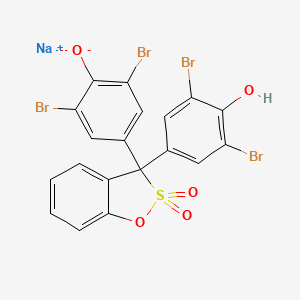

IUPAC Name |

sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]phenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)28-29(19,26)27;/h1-8,24-25H;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZIFXHXPKAOGJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(S(=O)(=O)O2)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)[O-])Br.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9Br4NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Electrophoretic Tracking Dye Research

Fundamental Mechanisms of Electrophoretic Migration

The movement of bromophenol blue through a gel matrix during electrophoresis is governed by its intrinsic properties and its interaction with the gel and buffer system.

At a moderate or neutral pH, bromophenol blue carries a slight negative charge. labster.combitesizebio.com This net negative charge is fundamental to its function as a tracking dye. When placed in an electric field, charged molecules migrate towards the electrode with the opposite charge. pubcompare.ai Since both nucleic acids (due to their phosphate (B84403) backbone) and proteins coated with sodium dodecyl sulfate (B86663) (SDS) are negatively charged, they migrate towards the positive electrode (anode). pubcompare.aimpbio.com Bromophenol blue, with its own negative charge, moves in the same direction, providing a visible marker for the progress of the invisible macromolecules. labster.combitesizebio.combu.edu The rate of this migration is proportional to the charge density of the molecule and the strength of the electric field. researchgate.net

The gel matrix, typically composed of agarose (B213101) or polyacrylamide, acts as a molecular sieve, impeding the movement of molecules. pubcompare.airesearchgate.net The migration kinetics of bromophenol blue are significantly influenced by the composition and concentration of this matrix. labster.comgspchem.comsigmaaldrich.com

Agarose Gels: In agarose gels, a higher concentration results in a denser matrix with smaller pores. This increased density slows the migration of molecules, including bromophenol blue. mpbio.com

Polyacrylamide Gels: Similarly, in polyacrylamide gel electrophoresis (PAGE), the concentration of acrylamide (B121943) affects the pore size. Higher percentages of acrylamide create smaller pores, thus retarding the movement of the dye. gspchem.com

The composition of the electrophoresis buffer, such as Tris-acetate-EDTA (TAE) versus Tris-borate-EDTA (TBE), also affects the migration rate. letstalkacademy.com The interaction between the dye, the buffer ions, and the gel matrix collectively determines the precise speed at which the dye front progresses through the gel. letstalkacademy.com

Applications in Nucleic Acid Electrophoresis Studies

Bromophenol blue is a standard component of loading buffers for DNA and RNA gel electrophoresis. It allows for easy visualization of sample loading into the wells and for tracking the separation process. bitesizebio.comquora.com

The migration of bromophenol blue in an agarose gel is often correlated with a double-stranded DNA fragment of a particular size. This correlation is dependent on the agarose concentration and the electrophoresis buffer used. letstalkacademy.com This allows researchers to estimate the position of small DNA fragments and to know when to terminate the electrophoresis before the fragments of interest run off the end of the gel. letstalkacademy.combrainly.com For instance, in a typical 1% agarose gel, bromophenol blue migrates at a rate comparable to a DNA fragment of approximately 300-500 base pairs (bp). mpbio.comquora.com

The following table details the approximate size of the double-stranded DNA fragment that co-migrates with bromophenol blue in different agarose gel concentrations and buffer systems.

Migration of Bromophenol Blue in Agarose Gels

This table shows the approximate size of double-stranded DNA (in base pairs) that migrates with Bromophenol Blue under different gel and buffer conditions.

| Agarose Gel Concentration (%) | Co-migrating DNA Size in TBE Buffer (bp) | Co-migrating DNA Size in TAE Buffer (bp) |

|---|---|---|

| 0.5 | ~750 | ~1150 |

| 0.7 | ~410 | ~660 |

| 1.0 | ~220 | ~370 |

| 1.2 | ~160 | ~275 |

| 1.5 | ~110 | ~190 |

| 2.0 | - | ~150 |

Data compiled from multiple sources. letstalkacademy.comyoutube.com Note: These values are approximate and can vary between experiments.

Loading buffers often contain a second tracking dye, such as Xylene Cyanol FF or Orange G, in addition to bromophenol blue. quora.com These dyes have different migration rates, providing a broader range for monitoring the separation of different-sized nucleic acid fragments. quora.combrainly.com Bromophenol blue is considered a "fast" dye, suitable for tracking smaller fragments, while Xylene Cyanol is a "slow" dye, co-migrating with larger fragments. letstalkacademy.comquora.com

The following table provides a comparative analysis of the migration of common tracking dyes relative to DNA fragment sizes in a 1% agarose gel.

Comparison of Common Electrophoretic Tracking Dyes

This table compares the approximate migration of different tracking dyes with double-stranded DNA fragment sizes in a standard 1% agarose gel.

| Tracking Dye | Approximate Co-migrating DNA Size (bp) |

|---|---|

| Orange G | ~50 |

| Bromophenol Blue | ~300 - 500 |

| Xylene Cyanol FF | ~3000 - 5000 |

Data compiled from multiple sources. quora.combrainly.com

Applications in Protein Electrophoresis Methodologies

In protein electrophoresis, particularly in SDS-PAGE, bromophenol blue is a key component of the sample loading buffer, often referred to as Laemmli buffer. bitesizebio.comsharebiology.com Its primary role is to serve as a visible tracking dye, forming a distinct "dye front" that migrates ahead of most proteins. labster.combitesizebio.com

Since bromophenol blue is a small molecule, it moves quickly through the polyacrylamide gel, generally faster than the SDS-coated proteins being separated. researchgate.netletstalkacademy.com This dye front provides a clear visual cue to the researcher, indicating the progress of the electrophoretic run. labster.combrainly.com The separation is typically stopped when the bromophenol blue front reaches the bottom of the gel, ensuring that even the smallest proteins of interest have not been lost into the running buffer. labster.comquora.combosterbio.com The dye itself does not stain the proteins but simply tracks the leading edge of the separation. researchgate.net The visibility of the dye also aids in the initial, and often challenging, process of loading the protein samples into the submerged wells of the gel. labster.com

Utility in Polyacrylamide Gel Electrophoresis (PAGE)

In polyacrylamide gel electrophoresis (PAGE), particularly in the widely used sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) system, bromophenol blue (sodium) is an indispensable component of the sample loading buffer. biocompare.comucsf.edu Its primary role is to serve as a tracking dye, offering a visible dye front that allows for the monitoring of the electrophoretic run. labster.com This prevents the separated molecules, such as proteins or nucleic acids, from running off the end of the gel. labster.com

The dye's utility stems from its slight negative charge at a neutral or alkaline pH, which causes it to migrate towards the anode (the positive electrode) in the same direction as the negatively charged SDS-coated proteins or nucleic acids. gspchem.comserva.de The rate at which bromophenol blue migrates is dependent on the concentration of polyacrylamide in the gel; in a typical 1% agarose gel, it migrates at a rate comparable to a DNA fragment of about 300-500 base pairs. mpbio.comwikipedia.org

The distinct blue color of bromophenol blue also aids in the initial loading of samples into the wells of the gel, ensuring accuracy and preventing cross-contamination. labster.com Furthermore, the dye's color is pH-sensitive, changing from yellow at pH 3.0 to blue/violet at pH 4.6, which can provide a quick visual check of the buffer's pH. gspchem.comwikipedia.org

Table 1: Migration Characteristics of Bromophenol Blue in Different Gel Systems

| Gel System | Gel Concentration | Approximate Comigrating Molecule Size |

| Agarose | 1% | 300-500 bp DNA mpbio.commoleculartb.org |

| Agarose | 2% | ~150 bp DNA wikipedia.org |

| Polyacrylamide | Varies | Migrates at the buffer front mpbio.com |

Integration with Protein Sample Preparation Techniques

Bromophenol blue (sodium) is a standard component of sample loading buffers used in protein electrophoresis, most notably in the Laemmli SDS-PAGE system. bosterbio.combosterbio.com These loading buffers are typically formulated as concentrated solutions (e.g., 2X, 5X, or 6X) that are mixed with the protein sample before loading onto the gel. bosterbio.combosterbio.com

The composition of these loading buffers is designed to denature and impart a uniform negative charge to the proteins, ensuring that separation is based primarily on molecular weight. biocompare.com Besides bromophenol blue, other key components include:

SDS (Sodium Dodecyl Sulfate): A detergent that denatures proteins and coats them with a negative charge. biocompare.comucsf.edu

Glycerol: Increases the density of the sample, allowing it to sink into the wells of the gel. biocompare.comucsf.edu

Tris-HCl: A buffering agent to maintain a stable pH. biocompare.comucsf.edu

A reducing agent (e.g., DTT or β-mercaptoethanol): Breaks disulfide bonds within the protein structure. bosterbio.comneb.com

The presence of bromophenol blue in the loading buffer provides a simple visual confirmation that the sample has been successfully loaded into the well. youtube.com The entire sample preparation process, including the addition of the bromophenol blue-containing loading buffer and heating, can typically be completed in a short amount of time. bosterbio.combosterbio.com

Table 2: Typical Composition of a 5X SDS-PAGE Protein Loading Buffer

| Component | Concentration | Purpose |

| Tris-HCl | 250-500 mM | Buffering agent bosterbio.com |

| SDS | 10% | Denaturing agent bosterbio.com |

| Glycerol | 50% | Increases sample density bosterbio.com |

| DTT (Dithiothreitol) | 500 mM | Reducing agent bosterbio.com |

| Bromophenol Blue | 0.05% - 0.5% | Tracking dye bosterbio.com |

Research on Protein Migration Behavior in Electrophoretic Systems

The migration of the bromophenol blue dye front is a critical visual cue for determining the completion of an electrophoretic run. labster.com In most applications, the electrophoresis is stopped when the dye front reaches the bottom of the gel. bosterbio.com This ensures that the proteins of interest, which migrate slower than the small dye molecule, have been adequately separated within the gel matrix. researchgate.net

The migration speed of bromophenol blue is generally faster than that of most proteins, making it an effective front-runner. researchgate.netmtoz-biolabs.com Its migration rate can be influenced by several factors, including:

Gel Concentration: A higher concentration of polyacrylamide will impede the movement of the dye. mtoz-biolabs.com

Electrophoresis Conditions: Voltage, current, and the pH and composition of the buffer can all affect the migration speed of bromophenol blue. mtoz-biolabs.com

Sample Composition: The presence of impurities or substances that may interact with the dye can cause diffusion or altered migration patterns. mtoz-biolabs.com

It is important to note that bromophenol blue itself does not typically interact with the proteins being analyzed and therefore does not affect their electrophoretic mobility. youtube.comresearchgate.net Its role is purely as a visual aid for tracking the progress of the separation. brainly.comyoutube.com

Advanced Electrophoretic Techniques Utilizing Bromophenol Blue (Sodium)

Beyond standard SDS-PAGE, bromophenol blue (sodium) also finds application in more advanced electrophoretic techniques.

In two-dimensional (2-D) gel electrophoresis , which separates proteins based on two different properties (isoelectric point and molecular weight), bromophenol blue can be used to monitor the progress of the second-dimension separation (SDS-PAGE). nih.gov However, it is generally not recommended for the first-dimension isoelectric focusing (IEF) step, as it can bind to proteins under native conditions and interfere with their focusing. thermofisher.com

Capillary electrophoresis (CE) is another advanced technique where bromophenol blue can be utilized. In some CE methods for protein separation, bromophenol blue is included in the sample buffer to serve as a visual marker, similar to its role in traditional gel electrophoresis. nih.gov

Protein Dye Interaction Mechanisms and Characterization

Spectrophotometric Investigations of Protein Binding

Spectrophotometry is a primary tool for studying the binding of bromophenol blue to proteins. nih.gov The interaction leads to distinct changes in the absorption spectrum of the dye, providing valuable insights into the formation and characteristics of the protein-dye complex.

The binding of bromophenol blue to proteins such as bovine serum albumin (BSA) and gamma-globulin in acidic solutions results in noticeable changes in its absorption spectrum. nih.gov When BPB binds to proteins, there is a transformation of the dye from its free acidic form to a bound basic form, which is accompanied by both bathochromic (red) and hyperchromic effects on the spectrum. instras.com

Upon interaction with various mammalian serum albumins, the absorption maximum (λmax) of free BPB, which is at 591 nm, shifts to a higher wavelength, a phenomenon known as a red shift. scialert.net This shift is also accompanied by a decrease in absorbance, termed hypochromism. scialert.net These spectral changes are indicative of the complexation between BPB and the albumins. scialert.net For instance, when the concentration of BSA is increased in a solution with a constant BPB concentration and pH, the absorption peak at 591 nm shifts to 604 nm and increases in intensity, while the peak at 435 nm decreases and shifts to 440 nm. instras.com

The presence of an isosbestic point in the absorption spectra is another key feature of this interaction. An isosbestic point is a specific wavelength at which the absorbance of a sample remains constant during a chemical reaction or a physical change. In the context of BPB-protein binding, an isosbestic point, observed for example at 502 nm in BPB-BSA mixtures, suggests a dynamic equilibrium between the free dye and the protein-bound dye. instras.com The formation of this point is explained by the transformation of two color species of BPB. instras.com

Table 1: Spectral Characteristics of Bromophenol Blue Interaction with Bovine Serum Albumin (BSA)

| Parameter | Observation | Reference |

|---|---|---|

| λmax of free BPB | 591 nm | scialert.net |

| λmax of BPB-BSA complex | 604 nm | instras.com |

| Isosbestic Point | 502 nm | instras.com |

| Spectral Shift | Bathochromic (Red Shift) | instras.comscialert.net |

| Absorbance Change | Hypochromism | scialert.net |

Spectrophotometric data can be used to quantitatively determine the binding parameters of the BPB-protein interaction, such as the apparent binding constant and the maximum binding number. nih.gov These parameters provide a measure of the affinity of the dye for the protein and the stoichiometry of the binding. nih.gov

For the interaction between BPB and BSA, a binding constant of 3x10⁶ M⁻¹ has been measured using absorption difference spectroscopy. nih.gov The number of binding sites for triphenylmethane (B1682552) dyes, including BPB, on protein molecules has been found to vary between 2 and 3. researchgate.net Studies on human serum albumin have shown that a maximum of 15-16 molecules of BPB can bind to one molecule of albumin, after which aggregation and precipitation of the complexes occur. nih.gov

To determine these binding parameters, linear regression equations have been developed, as the traditional Scatchard model is not always appropriate for treating the data from these interactions. nih.govinstras.com These methods allow for the calculation of the apparent binding constant and the molar absorptivity of the dye-protein complex. researchgate.net

Table 2: Binding Parameters for Bromophenol Blue-Protein Interactions

| Protein | Binding Constant (K) | Number of Binding Sites (n) | Reference |

|---|---|---|---|

| Bovine Serum Albumin (BSA) | 3x10⁶ M⁻¹ | 2-3 | nih.govresearchgate.net |

| Human Serum Albumin (HSA) | Not specified | 15-16 | nih.gov |

Elucidation of Molecular Binding Forces

The formation of the bromophenol blue-protein complex is driven by a combination of molecular forces. The primary forces involved are electrostatic and hydrophobic interactions. researchgate.net

Electrostatic forces are considered a major driving force in the binding of bromophenol blue to proteins, particularly in acidic solutions. nih.govinstras.com BPB is an anionic dye at moderate pH, and it is believed to interact with cationic groups on the protein molecule. scialert.netresearchgate.net The sulfonate groups of the dye are involved in these electrostatic interactions. researchgate.net The necessity of electrostatic forces for the formation of the BPB-BSA complex has been highlighted in several studies. researchgate.net

Hydrophobic interactions also play a crucial role in the formation and stability of the BPB-protein complex. researchgate.net The biaryl quinone methide structure of BPB contributes to these hydrophobic interactions. researchgate.net It is suggested that the bathochromic shift observed in the absorption spectra of the BPB-BSA reaction system is primarily a result of hydrophobic interactions between the dye and the protein. researchgate.net The placement of the two negative charges of BPB into a non-polar, hydrophobic environment on the protein destabilizes the ground state of the dye, leading to the observed red shift. scialert.net The dye has been shown to bind to the same hydrophobic sites on proteins as other polarity-sensitive fluorescence probes. nih.gov

Impact of Environmental Variables on Protein Binding Affinity

The binding affinity of bromophenol blue for proteins is significantly influenced by environmental factors such as pH and ionic strength. nih.govugent.be

Changes in the acidity of the solution have a significant effect on the sensitivity of BPB protein assays. nih.gov For example, the use of the absorption maximum (λmax) as a structural parameter for studying the complexes of BPB with human serum albumin is limited to low pH (≤ 3). nih.gov

The ionic strength of the solution, often adjusted with sodium chloride, also plays a critical role. nih.gov Studies on the interaction of BPB with bovine serum albumin and its succinylated forms showed that at low ionic strengths, there was a decrease in BPB binding with increasing succinylation, which was more pronounced at pH 7.0 than at pH 5.0. researchgate.net However, increasing the ionic strength to 1.0 resulted in a significant restoration of the binding at both pH values. researchgate.net This indicates that the electrostatic component of the interaction is sensitive to the ionic environment. researchgate.net

Influence of Ionic Strength

The ionic strength of the solution plays a critical role in modulating the binding affinity of bromophenol blue to proteins. Studies on bovine serum albumin (BSA) have shown that the interaction is sensitive to the concentration of salts like sodium chloride. nih.gov Generally, at low ionic strengths, the binding of BPB to BSA decreases with increasing succinylation of the protein, a phenomenon that is more pronounced at neutral pH than at acidic pH. acs.org However, increasing the ionic strength can significantly reverse this trend. For instance, in one study, the binding of BPB to both native and succinylated BSA was substantially restored when the ionic strength was increased to 1.0. acs.org

This behavior suggests that electrostatic interactions are a key component of the binding mechanism. At low ionic strength, there is less shielding of charges on both the protein and the dye molecule, allowing for strong electrostatic attraction or repulsion to dominate. As ionic strength increases, these electrostatic forces are dampened by the increased concentration of counter-ions. The observation that binding can be enhanced at high ionic strength for some systems indicates a complex interplay of forces, where increased ionic strength might reduce repulsive forces or promote hydrophobic interactions by altering the protein's conformation or the water structure around the binding sites. acs.org The sensitivity of protein assays using BPB is significantly affected by the sodium chloride concentration in the solution. nih.gov

Effects of Solution Acidity

Solution acidity, or pH, is another critical determinant in the interaction between bromophenol blue and proteins. The binding process is highly pH-dependent, which is linked to the ionization states of both the dye molecule and the amino acid residues on the protein surface. worthington-biochem.comresearcher.life BPB is an acid-base indicator with a useful range between pH 3.0 and 4.6, changing from yellow to blue as the pH increases.

In acidic solutions, the interaction with proteins like bovine serum albumin and γ-globulin is pronounced. nih.gov The color change observed during this binding is attributed to the transformation of the dye from its free acidic form to a bound basic form, coupled with bathochromic (red-shift) and hyperchromic effects upon conjugation. nih.gov Studies on BSA have shown that the binding of BPB is more significantly reduced by succinylation at pH 7.0 compared to pH 5.0, highlighting the influence of pH on the electrostatic landscape of the protein. acs.org For lysozyme (B549824), the structure of the BPB complex has been characterized across a pH range of 5.0 to 7.5, revealing different binding arrangements depending on the acidity. nih.gov The binding of BPB is often facilitated in an acidic environment where the protein surface is more likely to be positively charged, promoting electrostatic attraction with the anionic dye. nih.gov

Studies on Specific Protein Systems

Bovine Serum Albumin (BSA) and Gamma-Globulin Interactions

Bovine serum albumin has been extensively used as a model protein to study dye-protein interactions. The binding of bromophenol blue to BSA is a multifaceted process involving both hydrophobic and electrostatic forces. instras.com While electrostatic forces are considered necessary for the initial formation of the BPB-BSA complex, hydrophobic interactions are believed to be the primary driver for the bathochromic shift observed in the dye's absorption spectrum upon binding. instras.comacs.org Some studies emphasize that the main binding force is electrostatic, particularly in acidic solutions. nih.govpensoft.net

Site marker competitive experiments have indicated that BPB primarily binds to site I, located in sub-domain IIA of the BSA molecule. pensoft.net This interaction leads to conformational changes in the protein, causing a decrease in the polarity of the microenvironment around tryptophan residues and an increase in hydrophobic forces. pensoft.net When BPB binds to BSA, the absorption peak of the dye shifts from around 591 nm to approximately 604-620 nm. researchgate.netscialert.net

The interaction of BPB with gamma-globulin has also been investigated, primarily in acidic solutions. Similar to BSA, the predominant binding force is considered to be electrostatic. nih.gov However, it has been noted that BPB generally exhibits a higher affinity for albumin compared to globulin, a factor that is relevant in quantitative protein assays. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Primary Driving Forces | Hydrophobic interaction and electrostatic forces. | nih.govinstras.compensoft.net |

| Binding Site | Primarily Site I (sub-domain IIA). | pensoft.net |

| Spectral Shift (λmax) | Shifts from ~591 nm to ~604-620 nm upon binding. | researchgate.netscialert.net |

| Conformational Change | Decreased polarity around Trp residues; increased hydrophobicity. | pensoft.net |

Lysozyme Binding Characterization

The interaction between bromophenol blue and lysozyme has been characterized through X-ray crystallography and spectroscopic methods. nih.govnih.gov These studies have identified specific binding sites on the lysozyme molecule. In its ionized form, BPB binds to a site composed of residues Tyr20, Arg21, Asn93, Lys96, Lys97, and Ser100, which is located near the A and B subsites of the hexasaccharide binding cleft. nih.gov Another study identified two distinct binding sites: one near the amino- and carboxyl-termini (site I) and another adjacent to helices α1 and α3 (site II). nih.gov

The binding is primarily driven by electrostatic interactions, with the dye molecules situated on the protein surface near positively charged residues. nih.gov The arrangement of the dye molecules suggests that the binding is not highly specific. nih.gov Spectroscopic studies have also confirmed the formation of a lysozyme-BPB macromolecular complex, driven by electrostatic attraction, and have determined its binding constant and the number of binding sites. Furthermore, ¹H-NMR studies have suggested that the binding site is located near the histidine-15 residue of lysozyme.

Aspartate Aminotransferase Interactions

Detailed research findings on the specific interaction mechanisms between bromophenol blue and aspartate aminotransferase are limited in the available literature. However, a study dedicated to this interaction has been published by Harruff and Jenkins in 1976, titled "The binding of bromophenol blue to aspartate aminotransferase". instras.comnih.gov This indicates that the binding characteristics have been investigated, likely involving spectrophotometric analysis to determine binding constants and the nature of the interaction, similar to studies with other proteins.

Theoretical Models for Dye-Protein Complexation

Several theoretical models have been proposed to describe the complexation of dyes like bromophenol blue with proteins. The classic Scatchard model, which treats the binding of ligands to specific, independent sites on a macromolecule, has been found to be inappropriate for describing the interaction of BPB with proteins in some acidic solutions. nih.gov

As an alternative, a model defining two conditional constants—an apparent binding constant and a maximum binding number—has been proposed to quantify the binding ability of a dye to a protein under specific conditions. nih.gov This approach utilizes linear regression equations to determine these parameters along with the molar absorptivity of the bound dye. nih.gov

Another conceptual framework is the "Spatial Orientation Interaction Model," which has been suggested to provide a theoretical basis for understanding the interaction and color change between BPB and BSA. Furthermore, theoretical calculations based on the chemical equilibrium of the "protein error" of pH indicators have been developed. This model assumes that both the dissociated dye anion and anions from the buffer solution can react with the protein, forming a dye-protein complex and an anion-protein complex, respectively. This model helps to explain phenomena such as the decrease in color development with an increase in buffer concentration.

Ph Indicator Behavior and Advanced Sensing Research

Spectroscopic Characterization of pH-Dependent Forms

The functionality of bromophenol blue as a pH indicator is fundamentally governed by changes in its molecular structure in response to varying hydrogen ion concentrations. These structural alterations lead to distinct spectroscopic properties for its acidic and basic forms.

Bromophenol blue exhibits a useful pH indication range between 3.0 and 4.6. wikipedia.orgtaylorandfrancis.com Within this range, it undergoes a reversible color transition from yellow at pH 3.0 to blue or purple at pH 4.6. wikipedia.orgnih.gov This visual change is a direct consequence of shifts in its light absorption profile.

In acidic solutions (pH below 3.0), the protonated form of the indicator is dominant, which strongly absorbs light in the blue-violet region of the spectrum, causing the solution to appear yellow. wikipedia.org Spectroscopic analysis reveals a distinct absorption band with a maximum peak around 440-453 nm for the acidic form. thescipub.comresearchgate.net

As the pH increases, deprotonation occurs, leading to the formation of the conjugate base. This form absorbs light most strongly in the yellow-red region of the spectrum, resulting in the characteristic blue color of the solution. wikipedia.org A new absorption band emerges in the spectrum with a peak maximum in the range of 580 nm to 600 nm. wikipedia.orgtaylorandfrancis.comthescipub.com The intensity of the peak around 453 nm decreases, while the intensity of the peak around 591 nm increases with rising pH. thescipub.com

The transition between these two forms is marked by the presence of an isosbestic point around 490 nm. thescipub.com An isosbestic point is a specific wavelength at which the molar absorptivity of two species in equilibrium is the same. Its presence confirms a direct equilibrium between the acidic (yellow) and basic (blue) forms of bromophenol blue. thescipub.com

| pH Condition | Dominant Form | Observed Color | Absorption Maximum (λmax) |

|---|---|---|---|

| pH < 3.0 | Acidic (Protonated) | Yellow | ~440 - 453 nm |

| pH > 4.6 | Basic (Deprotonated) | Blue/Purple | ~580 - 600 nm |

| Transition | Equilibrium | Green | Isosbestic point at ~490 nm |

Bromophenol blue is distinguished by its pronounced dichromatism, a phenomenon where the color of a solution changes with its concentration or the path length of the light passing through it. wikipedia.orgmdpi.com In fact, it possesses the highest known value of Kreft's dichromaticity index. wikipedia.org This property arises from the presence of two absorption bands in its visible spectrum: one that is narrow and deep, and another that is wide and shallow. mdpi.com

At a pH of approximately 3.6, which is within its transition range, a solution of bromophenol blue can appear reddish-green. The specific hue observed is dependent on the concentration of the dye and the thickness of the sample being viewed. wikipedia.org This dichromatic behavior has been systematically investigated by varying the indicator's concentration and observing the resulting spectroscopic changes. mdpi.com Such studies are crucial for understanding how dichromatism affects the perceived color and the analytical signals derived from it, especially in sensor applications. mdpi.com

Modeling of pH Indicator Behavior

To enhance the analytical performance of sensors utilizing bromophenol blue, researchers have turned to computational modeling to understand and predict its behavior.

Computational models have been developed to explain the experimental sigmoidal transition profiles of bromophenol blue. mdpi.comresearchgate.net One key approach involves using the hue (H) coordinate from the HSV (hue, saturation, value) color space as an analytical signal, which offers high robustness against variations in lighting conditions. mdpi.com Models have been created that successfully justify the experimental shapes of these hue profiles as a function of pH. mdpi.comresearchgate.net

More advanced computational methods, such as time-dependent density functional theory (TD-DFT), have been employed to provide deeper insights into the electronic structure and optical properties of the different forms of bromophenol blue. nih.govacs.org These quantum mechanical calculations help to explain the origin of the absorption bands and the significant red shift observed in the absorption spectrum when the indicator transitions from its acidic to its basic form. nih.govacs.org By combining TD-DFT with molecular dynamics simulations in a hybrid approach, researchers can model the indicator's behavior in an aqueous solution, providing a more accurate representation of both the absorption spectra and their broadening. nih.govacs.org

The computational models of bromophenol blue's behavior are not merely descriptive; they also serve as predictive tools for the performance of pH sensors. mdpi.com By modeling the hue calibration curve, it is possible to predict how changes in the indicator's concentration will affect the sensor's response, including the slope of the calibration profile and the effective working pH interval. mdpi.com

These predictive models have been successfully compared with the actual performance of colorimetric sensor arrays (CSAs). The models have shown a high degree of similarity to experimental results in predicting both the shape of the hue response and the associated prediction errors in pH measurements. mdpi.com For instance, models can estimate the pH measurement error, which has been found to fluctuate with the concentration of bromophenol blue, allowing for the optimization of the indicator concentration to minimize this error and improve the precision of the sensor. mdpi.com

| Parameter | Modeling Approach | Key Findings |

|---|---|---|

| Hue (H) Profile Shape | Sigmoidal profile modeling | Model accurately justifies and predicts the experimental sigmoidal shape of the H vs. pH curve. mdpi.com |

| pH Prediction Error | Error analysis based on hue calibration | Prediction error varies with indicator concentration; the model helps identify optimal concentrations to minimize error. mdpi.com |

| Absorption Spectra Shift | Time-Dependent Density Functional Theory (TD-DFT) | Reproduces the pH-dependent red shift in absorption, explaining the color change mechanism. nih.govacs.org |

Development of pH Sensor Platforms

The well-characterized spectroscopic and pH-dependent properties of bromophenol blue have led to its incorporation into various advanced pH sensor platforms. These sensors leverage the indicator's colorimetric response for simple, often visual, pH measurements.

One significant area of development is in colorimetric sensor arrays (CSAs). mdpi.com In these platforms, bromophenol blue is encapsulated within a polymeric matrix, often based on a sol-gel process using precursors like tetra-orthosilicate (TEOS). mdpi.com An array of these indicator-infused spots can be monitored with a camera, and software is used to extract color coordinates to determine the pH. mdpi.com Research in this area has focused on how the dichromatic nature of bromophenol blue can be harnessed by varying its concentration to tune the analytical performance of the CSA. mdpi.com

Another promising platform is the fiber optic pH sensor. researchgate.net These sensors are fabricated by removing the cladding from a section of an optical fiber and coating the core with a material containing bromophenol blue. Changes in the pH of the surrounding environment cause the indicator to change color, which in turn alters the absorption spectrum of the light traveling through the fiber. This change in light intensity at specific wavelengths can be measured to provide a precise pH reading. researchgate.net Such sensors offer advantages like small size, flexibility, and the potential for remote sensing.

Integration into Colorimetric Sensor Arrays (CSAs)

Bromophenol blue (BPB) is a significant component in the development of Colorimetric Sensor Arrays (CSAs) for pH measurement. mdpi.com These sensors typically consist of an array of spots, where a pH indicator is encapsulated within a polymer. mdpi.com A camera captures images of the array as the pH changes, and software is used to extrapolate color coordinates to determine the pH. mdpi.com

Research has focused on the dichromatic behavior of Bromophenol blue when it is embedded in polymeric matrices, such as those made from tetra-orthosilicate (TEOS). mdpi.com BPB is characterized as having one of the largest dichromatic indexes among acid-base indicators, a property that affects the shape of the calibration curve in terms of slope and working interval. mdpi.com The dichromatism of BPB, which is the phenomenon of color variation with changes in the concentration of the indicator or the thickness of the polymer layer, has been investigated to enhance the analytical performance of these CSAs. mdpi.com By modeling this behavior, researchers can adjust the calibration profiles by simply varying the concentration of BPB within the sensor array. mdpi.com This allows for the development of CSAs that can operate over a wider pH range with precision comparable to a traditional glass electrode. mdpi.com

Application in Nanocomposite-Based pH Sensors

The application of Bromophenol blue extends to the fabrication of advanced nanocomposite-based pH sensors, particularly for optical sensing. Researchers have successfully developed sensors by immobilizing BPB within various nanostructured materials.

One area of research involves encapsulating BPB in mesoporous silica (B1680970) and silica-titania (SiO₂-TiO₂) nanocomposites using a sol-gel method. nih.gov These nanomatrices, which exhibit high thermal stability, are then used to coat optical fibers for evanescent wave absorption-based pH sensing. nih.gov A sensor utilizing a BPB-encapsulated silica-titania nano-matrix demonstrated a remarkably fast response time of 0.2 seconds. nih.gov

Another approach involves doping organically modified silicates (ORMOSILs) with Bromophenol blue to coat the core of an optical fiber. mdpi.com This type of sensor showed a sigmoidal response between pH 3 and 9 and was accurate to within 0.2 pH units when tested in human serum samples, demonstrating its potential for physiological applications. mdpi.com Additionally, optical pH-sensitive materials have been created using electrochemically synthesized polypyrrole (Ppy) films doped with BPB. researchgate.net The resulting Ppy-BPB system exhibits a synergistic effect, leading to a sensitive pH range (1.5 to 11.0) that is larger than that of the individual components. researchgate.net

Research on Paper-Based and Wearable pH Sensors

Bromophenol blue and its derivatives have been integral to research in the field of flexible, low-cost sensing platforms, including wearable and paper-based devices.

In the area of wearable technology, BPB has been incorporated into micro-fluidic platforms designed for real-time sweat pH monitoring. researchgate.netsioc-journal.cn One such device, described as a "chemical barcode," uses an ionogel to immobilize the dye. sioc-journal.cn This method prevents the leaching of the indicator while it is in contact with skin, ensuring the durability and accuracy of the measurements. sioc-journal.cn These wearable sensors can be directly integrated into clothing or wristbands, providing immediate visual feedback on sweat pH without the need for electronic components. sioc-journal.cn While the standard pH range for BPB is 3.0-4.6, its inclusion in such devices is considered valuable for detecting anomalous pH variations during analysis. sioc-journal.cn

In the development of paper-based sensors, the closely related compound tetra-bromophenol blue (TBP) was used in one of the earliest enzymatic paper-based analytical devices. nih.gov This pioneering work, which aimed to detect glucose and proteins in artificial urine, utilized TBP for the colorimetric detection of proteins. nih.gov The TBP interacted electrostatically with the proteins, causing a distinct color change from yellow to blue. nih.gov This demonstrates the principle of immobilizing sulfonephthalein dyes onto paper substrates for biological and pH-related sensing applications. nih.gov

Influence of Chemical Environment on Acid-Base Properties

The acid-base properties of Bromophenol blue are not static and can be significantly influenced by the surrounding chemical environment. The presence of surfactants and the nature of the solvent system can alter its pKa value and color transition characteristics.

Effects of Surfactants

The interaction between Bromophenol blue and various surfactants in aqueous solutions has been a subject of detailed study. Surfactants can form micelles, which create a new microenvironment (pseudophase) that the dye can partition into, altering its acid-base equilibria.

The presence of a cationic surfactant, such as Hexadecyltrimethylammonium p-toluenesulfonate, has been shown to affect the dichromatic behavior of BPB in solution and within colorimetric sensor arrays. mdpi.com Another study investigated the interaction between the anionic BPB dye and the cationic surfactant cetyltrimethylammonium bromide (CTAB). dntb.gov.ua Research has also explored the effect of nonionic Tween surfactants (Tween-20, Tween-40, Tween-60, and Tween-80) on BPB's acid-base equilibria. semanticscholar.org The equilibrium constants for the partition of the dye between the aqueous and micellar phases were determined, showing that the association constant (Kass) increased in the order of Tween-80 < Tween-60 < Tween-40 < Tween-20. semanticscholar.org This association directly impacts the apparent pKa value of the dye. semanticscholar.org

| Surfactant Type | Specific Surfactant(s) | Observed Effect | Reference |

|---|---|---|---|

| Cationic | Hexadecyltrimethylammonium p-toluenesulfonate | Alters the dichromatic behavior and calibration profile of BPB in CSAs. | mdpi.com |

| Cationic | Cetyltrimethylammonium bromide (CTAB) | Systematic changes in absorbance with increasing surfactant concentration. | dntb.gov.ua |

| Nonionic | Tween-20, Tween-40, Tween-60, Tween-80 | Influences the acid-base equilibria and pKa2 value; dye partitions into micelles. | semanticscholar.org |

Solvation Effects in Binary Solvent Systems

The color and acid-base properties of Bromophenol blue are also sensitive to the composition of the solvent. In binary solvent mixtures, a phenomenon known as preferential solvation can occur, where the dye molecule is solvated to a greater extent by one of the solvent components.

The perichromic behavior of BPB has been investigated in binary mixtures of water with various alcohols, including methanol (B129727) (MeOH), ethanol (B145695) (EtOH), n-propanol (n-PrOH), isopropanol (B130326) (iso-PrOH), and t-butanol (t-BuOH). sioc-journal.cn It was observed that as the molar fraction of water increases, the spontaneity of the system decreases. sioc-journal.cn The pKa of the indicator was found to change in all tested solvent ratios. sioc-journal.cn Specifically, a higher proportion of water in the mixture leads to a lower pKIn value. sioc-journal.cn An increase in the hydrogen bond acceptor (HBA) nature of the solvent system results in a bathochromic (red) shift in the absorption band of BPB. sioc-journal.cn The kinetics of the alkaline fading of BPB have also been studied in various alcohol-water binary mixtures, providing further insight into solvent effects on its chemical behavior. researchgate.net

| Alcohol Co-Solvent | Key Finding | Reference |

|---|---|---|

| Methanol, Ethanol, n-Propanol, Isopropanol, t-Butanol | The pKa of BPB changes with the solvent ratio; a higher water ratio results in a lower pKIn. | sioc-journal.cn |

| Methanol, Ethanol, n-Propanol, Isopropanol, t-Butanol | Increased hydrogen bond acceptor (HBA) nature of the solvent causes a bathochromic shift. | sioc-journal.cn |

| Ethanol | BPB has high solubility in ethanol; spontaneity of the system changes with water molar fraction. | sioc-journal.cn |

| Methanol, Ethanol, 1-Propanol | The kinetics of alkaline fading are influenced by the solvent composition and dielectric constant. | researchgate.net |

Advanced Spectrophotometric Analytical Methodologies

Ion-Pair Complex Formation for Analyte Quantification

The fundamental principle behind many spectrophotometric methods using bromophenol blue is the formation of an ion-pair complex. In an acidic medium, the anionic dye (BPB) electrostatically interacts with a positively charged analyte, typically a protonated form of a drug, to form a stable, colored ion-pair complex. nih.gov This complex can then be quantified by measuring its absorbance at a specific wavelength.

Extractive spectrophotometric methods involve the formation of an ion-pair complex in an aqueous phase, followed by its extraction into an immiscible organic solvent, most commonly chloroform (B151607). nih.govniscpr.res.in This extraction step serves to concentrate the analyte and separate it from potentially interfering excipients present in the sample matrix. researchgate.net

The yellow-colored ion-pair complex formed between the drug and bromophenol blue is measured at its wavelength of maximum absorbance. niscpr.res.inresearchgate.net For instance, the ion-pair complex of ofloxacin (B1677185) with BPB is extracted into chloroform and measured at 414 nm. researchgate.net Similarly, a method for mebrophenhydramine hydrochloride involves forming the complex at pH 3.0, extracting it into chloroform, and measuring the absorbance at 420 nm. niscpr.res.in The stoichiometry of these ion-pair complexes is often determined to be 1:1, as demonstrated for mebrophenhydramine and milnacipran (B1663801) HCl. niscpr.res.inekb.eg

Key parameters optimized in these assays include pH, buffer type, dye concentration, choice of organic solvent, and shaking time for efficient extraction. nih.govniscpr.res.in For example, in the determination of isopropamide (B1672277) iodide, the colored product formed with BPB was extracted into chloroform and measured at 600 nm. semanticscholar.org The selection of the extraction solvent is critical; while several solvents may be tested, chloroform often provides the best results. niscpr.res.in

Table 1: Examples of Extractive Spectrophotometric Assays Using Bromophenol Blue

| Analyte | pH | Extraction Solvent | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| Mebrophenhydramine HCl | 3.0 | Chloroform | 420 | 2-12 | 1.98 × 10⁴ |

| Isopropamide Iodide | N/A | Chloroform | 600 | 2.0-20.0 | 3.17 × 10⁴ |

| Milnacipran HCl | Acidic | Methylene Chloride | 413 | 2.0-20 | N/A |

| Ofloxacin | 3.0 | Chloroform | 414 | 0.87–17.35 | N/A |

To simplify the analytical procedure and reduce the use of organic solvents, non-extractive spectrophotometric methods have been developed. pensoft.net In these approaches, the ion-pair complex is formed and measured directly in a suitable solvent system, eliminating the need for a liquid-liquid extraction step. This makes the methods more rapid and environmentally friendly. pensoft.net

For example, methods for determining azithromycin, sparfloxacin, and cephalexin (B21000) monohydrate are based on the formation of bluish-green ion-pair complexes with bromophenol blue in solvent media like acetonitrile (B52724) or a methanol-acetonitrile mixture. The absorbance of these complexes is measured directly at their respective absorption maxima. Similarly, a non-extractive method for valsartan (B143634) involves the formation of a colored complex with BPB at pH 5.5, with the absorbance measured at 424 nm. pensoft.net An important feature of these methods is their feasibility at room temperature.

Table 2: Examples of Non-Extractive Spectrophotometric Assays Using Bromophenol Blue

| Analyte | Solvent System | pH | λmax (nm) | Linearity Range (µg/mL) |

| Azithromycin | Acetonitrile | N/A | 595 | 0-50 |

| Sparfloxacin | Acetonitrile | N/A | 620 | 10-80 |

| Cephalexin Monohydrate | Methanol-Acetonitrile | N/A | 600 | 10-170 |

| Valsartan | Ethanol (B145695) | 5.5 | 424 | 8–24 |

| Cefixime (B193813) Trihydrate | DMSO-Acetonitrile | N/A | 610 | 10-130 |

Quantitative Determination of Pharmaceutical Compounds

A significant application of bromophenol blue-based spectrophotometry is in the quality control of pharmaceutical compounds, enabling the quantification of active ingredients in both bulk drug substances and their finished dosage forms. nih.govgrowingscience.com

Spectrophotometric assays utilizing bromophenol blue have been successfully developed for a wide array of pharmaceutical compounds. These methods are valued for their simplicity and speed, making them suitable for routine analysis. pensoft.netnih.gov The assays are typically based on the formation of colored ion-pair complexes between the drug and the dye. uran.ua

Examples of drugs quantified using this approach include:

Antibiotics: Azithromycin, sparfloxacin, cephalexin monohydrate, and cefixime trihydrate. nih.gov

Cardiovascular Drugs: Metoprolol tartrate, rosuvastatin, and valsartan. pensoft.neturan.uauran.ua

Antidepressants: Milnacipran HCl. ekb.eg

Antihistamines: Mebrophenhydramine hydrochloride. niscpr.res.in

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Naproxen (B1676952). growingscience.com

These methods have been applied to the analysis of pharmaceutical formulations such as tablets, demonstrating their utility in quality control. niscpr.res.ingrowingscience.comuran.ua For instance, to analyze naproxen in tablets, a specific number of tablets are weighed, pulverized, and an extract is prepared for analysis. growingscience.com

The development of robust and reliable spectrophotometric assays requires the careful optimization of various experimental parameters to achieve maximum color intensity, stability, and sensitivity. growingscience.combu.edu.eg

Key parameters that are typically optimized include:

pH: The formation of the ion-pair complex is highly dependent on the pH of the solution. For example, the reaction between 6-aminopenicillanic acid (6-APA) and BPB is optimized at a specific pH using a suitable buffer. bu.edu.eg The maximum color intensity for the naproxen-BPB complex was observed at a pH of 3.0. growingscience.com

Reagent Concentration: The concentration of bromophenol blue is optimized to ensure complete complex formation. The color intensity is observed to increase with the addition of the dye up to a certain concentration, after which it may plateau or decrease.

Reaction Time and Temperature: The time required to achieve complete color development is determined. For many drug-BPB complexes, the reaction is almost instantaneous at room temperature. nih.gov The stability of the resulting colored complex over time is also assessed. bu.edu.eg

Solvent: The choice of solvent can significantly influence the sensitivity and stability of the complex. bu.edu.eg

Following optimization, the methods are validated according to established guidelines. The analytical performance of these assays is characterized by several metrics, which are summarized in the table below.

Table 3: Analytical Performance Data for BPB-Based Spectrophotometric Assays

| Analyte | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |

| Metoprolol Tartrate | 9.56-15.02 | N/A | 0.81 | 2.67 |

| Rosuvastatin | 7.99-23.97 (µmol/L) | N/A | 0.77 (µmol/L) | 2.36 (µmol/L) |

| Cefixime Trihydrate | 10-130 | N/A | 1.08 | N/A |

| Naproxen | 1-110 | 9.756 × 10³ | 0.292 | 0.973 |

| Valsartan | 8–24 | N/A | 1.03 | 3.43 |

Fundamental Studies on Sensitivity Enhancement in Spectrophotometric Assays

Efforts to enhance the sensitivity of spectrophotometric assays involving bromophenol blue have focused on understanding the fundamental properties of the dye and its interactions. High molar absorptivity and low Sandell's sensitivity values are indicative of a highly sensitive method.

One area of investigation is the dichromatic behavior of bromophenol blue. mdpi.com Dichromatism, the phenomenon where the color of a substance changes with its concentration, can be modeled to justify the experimental shapes of calibration profiles. mdpi.com By understanding and manipulating the conditions that affect dichromatism, such as dye concentration, it is possible to alter the slope of calibration profiles at will, thereby enhancing the analytical performance and predictability of colorimetric sensor arrays. mdpi.com

Furthermore, modifications to the assay conditions can lead to significant improvements in sensitivity. For instance, a study on a bromophenol blue protein assay demonstrated that substituting the dilute acetic acid in the color reagent with a glycine/phosphoric acid buffer extended the method's applicability to samples containing various buffers, although it was accompanied by a slight decrease in sensitivity. nih.gov The development of new methods often involves a comparison with previously reported techniques, with the goal of achieving wider linear ranges, higher sensitivity (as indicated by molar absorptivity), and lower detection limits.

Microfluidic and Lab on Chip Device Integration

Fabrication and Characterization of Microfluidic Platforms

The development of low-cost and flexible microfluidic platforms has been a key area of research, with cloth and paper-based devices emerging as promising alternatives to traditional glass and polymer chips. Bromophenol blue is frequently employed in the characterization and functional validation of these novel devices.

Development of Cloth-Based Analytical Devices (µCADs)

Microfluidic cloth-based analytical devices (µCADs) have been fabricated using accessible techniques such as wax patterning on materials like cotton cloth. These methods create defined hydrophilic channels within the hydrophobic cloth, enabling the controlled movement of fluids. In one approach, patterns are carved on wax-impregnated paper and then transferred to the cotton cloth via heat treatment. This process is simple, cost-effective, and does not require specialized equipment. To enhance the wicking properties of the cotton, a scouring step with a soda ash (sodium carbonate) solution is often employed to remove natural waxes from the cellulose fibers.

Another fabrication technique is wax screen-printing, which allows for the rapid and high-throughput production of µCADs. This method can create hydrophobic barriers with a minimum width of 100 µm and hydrophilic channels as narrow as 1.9 mm. The process is significantly faster than other methods, with wax melting into the cloth in approximately 5 seconds at a relatively low temperature of 75°C. A batik-inspired technique has also been explored, where wax is used as a resist to define fluidic paths for colorimetric assays.

Table 1: Comparison of Wax Patterning Techniques for µCAD Fabrication

| Fabrication Technique | Key Process | Minimum Hydrophobic Barrier Width | Minimum Hydrophilic Channel Width | Notable Feature |

|---|---|---|---|---|

| Wax Pattern Transfer | Transfer of carved wax pattern from paper to cloth via heat. | Not specified | Not specified | Simple, low-cost, no special equipment required. deakin.edu.au |

| Wax Screen-Printing | Screen-printing of wax onto cloth followed by melting. | 100 µm | 1.9 mm | Rapid, high-throughput, low-energy consumption. nih.gov |

| Batik-Inspired Method | Application of wax as a resist to define channels. | Not specified | Not specified | Allows for clear color change display in mixing studies. researchgate.net |

Paper-Based Microfluidic System Architectures

Similar to cloth-based devices, paper-based microfluidic devices (µPADs) utilize patterning techniques to create defined channels for fluid flow. Wax printing is a common and straightforward method where a wax pattern is printed on paper and then melted in an oven to create hydrophobic barriers. Other techniques include photolithography, screen printing, and craft cutting, each with its own advantages in terms of cost, precision, and fabrication speed.

For instance, a study comparing four different fabrication methods found that photolithography produced the sharpest boundaries between hydrophobic and hydrophilic areas, while craft cutting resulted in the fastest wicking rate due to the exposed cellulose fibers. These devices are often designed for specific applications, such as the quantitative analysis of proteins in biological fluids like blood. researchgate.netresearchgate.net In such devices, reagents like tetrabromophenol blue can be pre-deposited in the detection zones. researchgate.netnih.gov The architecture of µPADs can also be extended to three-dimensional (3D) structures by stacking layers of patterned paper, enabling more complex fluidic operations.

Applications in Microscale Assays and Fluidic Manipulation

Bromophenol blue's distinct color change as a function of pH and its ability to bind to proteins make it a versatile indicator in various microfluidic applications, from colorimetric detection to the characterization of fluid flow.

Colorimetric Detection in Microfluidic Reactors

The most common application of bromophenol blue in these devices is in colorimetric assays, particularly for the detection of proteins. researchgate.net In an acidic environment (pH < 3), bromophenol blue binds to proteins, resulting in a color change from yellow to blue. The intensity of the blue color is directly proportional to the protein concentration. This principle has been successfully applied in both µCADs and µPADs for the analysis of samples like artificial urine. deakin.edu.au

For example, a paper-based device for the detection of total protein in blood was developed using tetrabromophenol blue as the colorimetric reagent. researchgate.net These devices can be designed for quantitative analysis, with the color intensity being measured using scanners or digital cameras and analyzed with software like ImageJ. researchgate.net The linear range and limit of detection for such assays are critical performance metrics.

Table 2: Performance of Bromophenol Blue-Based Protein Assays in Microfluidic Devices

| Device Type | Analyte | Reagent | pH | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|---|---|

| Paper-Based | Total Protein | Tetrabromophenol Blue | Acidic | 1 g dL⁻¹ to 14 g dL⁻¹ | Not specified |

| Paper-Based | Bilirubin | Tetraamminecopper(II) sulfate (B86663) | Not specified | 1.2 to 96 µM & 105 to 950 µM | 0.799 µM |

Precision Metering and Mixing Studies

The vivid color of bromophenol blue makes it an excellent dye for visualizing and quantifying fluid flow and mixing in microchannels. In one study, solution streams of bromophenol blue at pH 3 and sodium hydroxide were merged in a Y-shaped microchannel to demonstrate laminar flow and diffusion-based mixing. ed.gov The extent of the color change from yellow to blue was used to approximate the Péclet number, a dimensionless quantity that describes the relative importance of advection to diffusion in a fluid flow. ed.gov

Similarly, bromoxylenol blue, a related pH indicator, was used to characterize the mixing of ethanol (B145695) and water in microfluidic chips designed for liposome production. The color shift from yellow in the acidic ethanol solution to blue in the alkaline aqueous solution provided a direct measure of the solvent exchange. nih.gov

Protein Phase Behavior and Crystallization Screening

Microfluidic platforms are increasingly used for high-throughput screening of protein crystallization conditions due to their ability to work with nanoliter volumes of precious protein samples. nih.govnih.govuci.eduelsevierpure.com While bromophenol blue is not directly involved in the crystallization process itself, it has been used to characterize the performance of the microfluidic devices used for these screenings. For instance, the precision of metering systems in these devices, which is crucial for creating accurate concentration gradients of precipitants, can be evaluated by injecting and measuring the absorbance of a dye like bromophenol blue. This allows for the precise control and generation of various chemical environments to map the phase behavior of proteins and identify optimal conditions for crystal growth. uci.edu

Research on Wearable Microfluidic Biosensors

The integration of chemical indicators into wearable microfluidic biosensors represents a significant advancement in real-time, non-invasive physiological monitoring. Bromophenol blue has been identified as a useful dye in this field, particularly for the colorimetric analysis of sweat pH. dcu.ie Research has focused on developing flexible, disposable, and robust microfluidic platforms that can be worn directly on the skin to continuously sample and analyze sweat as it is generated. scispace.comresearchgate.netcore.ac.uk

A prominent application of bromophenol blue is in "chemical barcode" devices designed for sweat pH monitoring. dcu.iescispace.com These platforms often incorporate the dye into novel ionic liquid polymer gels, known as ionogels. researchgate.netdcu.ie This method is crucial as the interaction between the ionogel and the dye prevents the indicator from leaching, which ensures the long-term durability of the sensor and the accuracy of the pH measurements over time. dcu.iedcu.ie These ionogels, doped with pH-sensitive dyes, are then embedded within microfluidic systems. researchgate.net The entire device is typically fabricated from flexible materials like poly(methyl methacrylate) (PMMA) and pressure-sensitive adhesives, making it comfortable to wear and adaptable to the body's contours. dcu.ieresearchgate.net

In these wearable sensors, fresh sweat is wicked into the microfluidic channels and flows over the sensing areas containing the bromophenol blue-infused ionogel. dcu.iescispace.com The dye changes color in response to the pH of the sweat. dcu.ie Bromophenol blue exhibits a color transition from yellow to blue over a pH range of 3.0 to 4.6. dcu.iedcu.ie While the typical pH of sweat during exercise is between 5 and 7, bromophenol blue is considered valuable for detecting abnormal variations in sweat pH. dcu.iecore.ac.uk

To cover the full physiological range of sweat pH, researchers often use bromophenol blue in conjunction with other pH indicators, each with a different pKa value. dcu.iemdpi.com This creates a multi-indicator system, or a "chemical barcode," where a specific color pattern across the different indicators corresponds to a precise pH value. dcu.ieresearchgate.net This colorimetric response can be read by the naked eye for immediate feedback or analyzed more precisely using a digital camera, such as one on a mobile phone, to obtain quantitative measurements. dcu.ieresearchgate.net

On-body trials have demonstrated the viability of these devices. During exercise, the sensors continuously monitored the wearer's sweat pH, and the results were found to compare reasonably well with measurements taken by commercial pH probes. dcu.iescispace.com The microfluidic design ensures that fresh sweat is always being analyzed, providing a dynamic and real-time profile of the body's physiological status. dcu.iescispace.com

The following table details the pH indicators commonly used alongside bromophenol blue in these wearable barcode systems.

| pH Indicator | pKa | pH Range | Color Change |

| Bromophenol blue | ~4.0 | 3.0 - 4.6 | Yellow to Blue |

| Methyl red | - | 4.5 - 8.0 | Red to Yellow |

| Bromocresol green | - | 3.8 - 5.4 | Yellow to Blue |

| Bromocresol purple | - | 5.2 - 6.8 | Yellow to Blue |

| Bromothymol blue | ~8.8 | 6.0 - 7.6 | Yellow to Blue |

Photophysical and Photochemical Research Aspects

Photosensitization Mechanisms in Polymerization Systems

Bromophenol blue sodium salt has been identified as a suitable photosensitizer in specific polymerization systems, contributing to the initiation and progression of polymerization reactions upon exposure to light. Its utility stems from its ability to absorb light in the visible range and transition to an excited state, thereby initiating the formation of reactive species necessary for polymerization.

Role in Dental Adhesive Photopolymerization

In the field of dental materials, Bromophenol blue sodium salt has been investigated as a hydrophilic photosensitizer for dental adhesives. nih.gov A significant challenge in dental adhesive technology is achieving a high degree of conversion (DC) in both the hydrophilic-rich and hydrophobic-rich phases of the adhesive, especially in moist environments. nih.gov Research has shown that incorporating Bromophenol blue sodium salt into dental adhesives can lead to a substantial degree of conversion in both phases. nih.gov

One study explored the effectiveness of several hydrophilic dyes as photosensitizers and found that Bromophenol blue sodium salt was a suitable candidate. nih.gov In formulations containing this dye, the average DC of the hydrophobic-rich phase remained high, while the DC of the hydrophilic-rich phase was significantly improved. nih.gov For instance, in a dental adhesive mixture containing 33 wt% D₂O, the inclusion of an efficient hydrophilic photosensitizer like Bromophenol blue sodium salt resulted in an average DC exceeding 50% in the hydrophilic-rich phase, a significant improvement over the approximately 2.8% DC observed with conventional photoinitiating components. nih.gov The effectiveness of the photosensitization is influenced by the efficiency of the photosensitizer/light curing unit (LCU) combination and the stability of the excited state of the photosensitizer. nih.gov

| Photoinitiating System | Phase | Average Degree of Conversion (%) |

|---|---|---|

| Conventional (CQ/EDMAB) | Hydrophilic-rich | ~2.8 |

| With Bromophenol Blue Sodium Salt | Hydrophilic-rich | >50 |

Visualization of Frontal Polymerization Propagation

Frontal polymerization is a process where a localized reaction zone self-propagates through a monomer or resin. acs.orgnih.gov Visualizing the progression of this polymerization front is crucial for understanding the dynamics of the reaction. Bromophenol blue has been employed as a reactive, colored indicator for this purpose. acs.orgnih.govresearchgate.net Under the conditions of radical polymerization, Bromophenol blue undergoes a distinct color change, which allows for the rapid visual detection of the reaction front. acs.orgnih.govresearchgate.net

For example, in the frontal polymerization of triethylene glycol dimethacrylate (TGDMA), Bromophenol blue used as an indicator changes the color of the reaction mixture from dark green in the fresh reactant solution to pale yellow in the polymer wake as the front propagates. researchgate.net This color change is a result of the dye being consumed as it interacts with free radicals generated during the polymerization process. researchgate.net This method provides a straightforward and effective way to monitor the dynamics of frontal polymerization using conventional digital imaging techniques. researchgate.net

Investigation of Radical Scavenging Behavior

The mechanism that allows Bromophenol blue to function as a visual indicator in frontal polymerization is its radical scavenging behavior. acs.orgnih.gov In radical polymerization, the propagation of the polymer chain is driven by free radicals. Bromophenol blue interacts with these free radicals, leading to a change in its molecular structure and, consequently, its photophysical properties, observed as a color change. acs.orgnih.govresearchgate.net This interaction effectively "scavenges" the radicals, and the dye is consumed in the process. researchgate.net The change in the dye's properties is attributed to the disruption of its π-conjugation system upon reacting with the free radicals. researchgate.net While the dye is an efficient free radical scavenger, in the context of frontal polymerization, the concentration of free radicals is significantly higher than that of the dye, ensuring that enough radicals remain to effect polymerization. researchgate.net

Degradation Studies via Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals. ijcce.ac.ir Bromophenol blue is often used as a model organic dye to study the efficacy of various AOPs.

Non-Thermal Plasma Jet Irradiation for Decomposition

Non-thermal atmospheric plasma has been investigated as a method for the degradation of Bromophenol blue in aqueous solutions. d-nb.infohrpub.org When a non-thermal argon plasma jet is used to irradiate a Bromophenol blue solution, the dye molecules are decomposed. d-nb.info This degradation is evidenced by changes in the solution's properties. The absorbance spectra of the solution show a decrease in the characteristic peaks of Bromophenol blue, indicating decolorization. d-nb.info Additionally, the conductivity and pH of the solution change after plasma treatment. d-nb.info These results suggest that the conjugated systems within the Bromophenol blue molecular structure are broken down by the plasma irradiation. d-nb.info

Another study utilized a gliding arc device to generate a non-thermal plasma in humid air for the degradation of Bromophenol blue. hrpub.orgresearchgate.net The removal efficiency was studied under various conditions, including treatment time and the presence of catalysts. hrpub.orgresearchgate.net

| Parameter | Observation after Plasma Treatment | Indication |

|---|---|---|

| Absorbance Spectra | Decrease in peak intensity | Decolorization and degradation |

| Conductivity | Changes observed | Alteration of ionic species in solution |

| pH | Changes observed | Formation of acidic or basic byproducts |

Photocatalytic Degradation with Nanomaterials (e.g., TiO₂)

The photocatalytic degradation of Bromophenol blue using nanomaterials, particularly titanium dioxide (TiO₂), has been extensively studied. scientific.netresearchgate.netmdpi.com This process involves the generation of electron-hole pairs in the semiconductor nanomaterial upon UV or visible light irradiation, which then produce reactive oxygen species that degrade the dye.

The efficiency of photocatalytic degradation is influenced by several factors, including the amount of TiO₂, irradiation time, UV light intensity, and the temperature and pH of the solution. scientific.netiaea.org For instance, the degradation rate of Bromophenol blue was found to increase as the pH of the solution increased, which may be due to the formation of more hydroxyl radicals at higher pH levels. iaea.orgresearchgate.net In one study, the degradation of the dye at pH 2, 4, 6, and 8 was approximately 70%, 79%, 90%, and 95%, respectively. iaea.orgresearchgate.net

To enhance the efficiency of TiO₂, it has been combined with other materials. Doping TiO₂ with activated carbon and clinoptilolite has been shown to improve the photocatalytic degradation of Bromophenol blue. mdpi.com Similarly, supporting TiO₂ on graphene nanoplates has also been demonstrated to be an effective photocatalyst for the degradation of the dye under UV irradiation, with about 86% of the dye being degraded within 8 hours. researchgate.net

| Factor | Effect on Degradation Efficiency |

|---|---|

| Amount of TiO₂ | Influences the number of active sites |

| Irradiation Time | Longer time generally leads to higher degradation |

| UV Irradiation Intensity | Higher intensity can increase the rate of photocatalysis |

| Solution Temperature | Can affect reaction kinetics |

| Solution pH | Significantly impacts the surface charge of the catalyst and the formation of hydroxyl radicals |

Electronic Spectral Behavior in Complex Media

The electronic absorption spectrum of Bromophenol blue (BPB), a sulfonephthalein dye, is highly sensitive to its immediate environment. In complex media, interactions at the molecular level can lead to significant shifts in its absorption maxima (λmax), a phenomenon known as solvatochromism. This behavior is exploited to study the microenvironments of systems such as solvent mixtures, micelles, and host-guest complexes.

The color of Bromophenol blue solutions arises from the electronic transitions within its molecular structure. In its acidic form (yellow), the peak absorption is typically around 436 nm, while the basic, dianionic form (blue-purple) shows a strong absorption band near 591 nm. researchgate.net The transition between these forms is responsible for its use as a pH indicator. wikipedia.org However, in complex media, the polarity, hydrogen bonding capability, and specific interactions of the surrounding molecules can stabilize or destabilize the ground and excited states of the dye, leading to shifts in these absorption peaks.

Solvatochromic Effects in Different Solvents